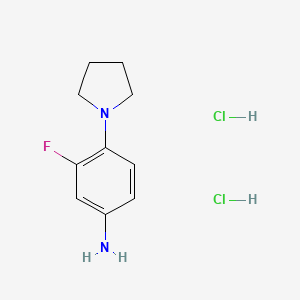

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride

CAS No.: 1049756-71-9

Cat. No.: VC11659126

Molecular Formula: C10H15Cl2FN2

Molecular Weight: 253.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049756-71-9 |

|---|---|

| Molecular Formula | C10H15Cl2FN2 |

| Molecular Weight | 253.14 g/mol |

| IUPAC Name | 3-fluoro-4-pyrrolidin-1-ylaniline;dihydrochloride |

| Standard InChI | InChI=1S/C10H13FN2.2ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H |

| Standard InChI Key | WWGRTJMWXKARIG-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl.Cl |

| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound consists of a benzene ring substituted with a fluorine atom at the 3-position and a pyrrolidine group at the 4-position, with an aniline (-NH) functional group. The dihydrochloride form arises from protonation of the aniline nitrogen, resulting in two chloride counterions. The presence of fluorine enhances electronegativity and metabolic stability, while the pyrrolidine ring contributes to conformational flexibility, a feature exploited in drug design .

Table 1: Key Physical and Chemical Properties

Synthesis and Manufacturing

Parent Compound Synthesis

The parent compound, 3-fluoro-4-(pyrrolidin-1-yl)aniline, is synthesized via nucleophilic aromatic substitution. A common route involves reacting 3,4-difluoronitrobenzene with pyrrolidine under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine . Patent WO2014/12360 A1 details a method yielding high purity through recrystallization .

Conversion to Dihydrochloride Salt

The dihydrochloride form is prepared by treating the free base with hydrochloric acid. This reaction typically occurs in anhydrous solvents like ethanol or dichloromethane, followed by precipitation and vacuum drying. The process increases water solubility, facilitating its use in biological assays.

Table 2: Synthesis Parameters

| Parameter | Conditions |

|---|---|

| Reagent | Hydrochloric acid (2 equiv) |

| Solvent | Ethanol or dichloromethane |

| Temperature | 0–25°C |

| Yield | 85–90% (estimated) |

Pyrrolidine-containing compounds are prevalent in FDA-approved drugs due to their ability to modulate enzyme activity and receptor binding. The fluorine atom in this compound reduces metabolic degradation, extending its half-life in vivo . Studies cited in Chemical and Pharmaceutical Bulletin highlight its role as a precursor in kinase inhibitor development, targeting cancer and inflammatory diseases .

In Vitro and Preclinical Studies

The dihydrochloride salt’s enhanced solubility makes it preferable for cell-based assays. While specific biological data remain proprietary, analogs of this compound have shown IC values in the nanomolar range against tyrosine kinases . Its LogP value of 1.89 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume